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Compound of Interest

Compound Name: Methylketobemidone

Cat. No.: B3025702

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylketobemidone, with CAS number 64058-44-2, is a chemical compound identified as 1-
[4-(3-hydroxyphenyl)-1-methyl-4-piperidinyl]ethanone. It is an opioid analgesic and a structural
analogue of ketobemidone and pethidine.[1][2][3] Developed in the 1950s during research into
pethidine analogues, it is also known as Ketobemidone Impurity B.[1][4][5] While it is presumed
to exhibit effects similar to pethidine, such as analgesia and sedation, there is a notable
scarcity of specific research applications and quantitative biological data for
Methylketobemidone in publicly available scientific literature.[1]

This guide provides a comprehensive overview of Methylketobemidone, leveraging data from
its closely related and well-studied analogue, ketobemidone, to infer potential research
applications, mechanisms of action, and experimental methodologies. It is crucial to note that
while structurally similar, the biological activities of Methylketobemidone may not be identical

to those of ketobemidone.

Chemical Properties
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Property Value Reference

CAS Number 64058-44-2

1-[4-(3-hydroxyphenyl)-1-
IUPAC Name - _y __yp W [1]
methylpiperidin-4-yllethanone

Molecular Formula C14H1sNO2 [6]

Molecular Weight 233.31 g/mol [2]
Methylketobemidone,

Synonyms [1114]

Ketobemidone Impurity B

Inferred Research Applications

Based on the known activities of its analogue, ketobemidone, the primary research applications
for Methylketobemidone would likely revolve around the study of pain and analgesia.
Potential areas of investigation include:

Analgesic Efficacy Screening: Evaluating its potency and efficacy in various pain models
(e.g., thermal, mechanical, and inflammatory pain).

» Opioid Receptor Studies: Investigating its binding affinity and functional activity at different
opioid receptor subtypes (4, 8, and K).

o Structure-Activity Relationship (SAR) Studies: Using Methylketobemidone as a reference
compound to synthesize and test new analogues with potentially improved analgesic profiles
and reduced side effects.

o Forensic and Analytical Chemistry: Serving as a reference standard for the identification and
guantification of ketobemidone and its impurities in forensic samples.[1]

Inferred Mechanism of Action: Opioid Receptor
Signaling

As an opioid analgesic, Methylketobemidone is expected to exert its effects primarily through
interaction with opioid receptors, which are G-protein coupled receptors (GPCRS). The binding
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of an opioid agonist to the p-opioid receptor (MOR) triggers a cascade of intracellular events
leading to analgesia.
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Caption: Inferred signaling pathway of Methylketobemidone via the p-opioid receptor.

Quantitative Data (Based on Ketobemidone and
other Opioids)

Due to the lack of specific data for Methylketobemidone, this table presents binding affinities
(Ki) for its parent compound, ketobemidone, and other relevant opioids at the p-opioid receptor
(MOR) for comparative purposes.

. Assay
Compound Receptor Ki (nM) . Reference
Conditions
) Radioligand
Sufentanil Human MOR 0.138 o [71[8]
binding assay
] Radioligand
Buprenorphine Human MOR <1 o [718]
binding assay
Radioligand
Fentanyl Human MOR 1-100 o [718]
binding assay
) Radioligand
Morphine Human MOR 1-100 [71[8]

binding assay

Meperidine Radioligand
o Human MOR >100 o [718]
(Pethidine) binding assay

Radioligand
Tramadol Human MOR 12,486 o [71[8]
binding assay

Experimental Protocols

Detailed experimental protocols for Methylketobemidone are not readily available. However,
based on standard practices in opioid research, the following methodologies would be
appropriate for its investigation.

Radioligand Binding Assay for Opioid Receptor Affinity
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Objective: To determine the binding affinity (Ki) of Methylketobemidone for the p, 3, and kK

opioid receptors.

Materials:

Cell membranes expressing recombinant human opioid receptors (y, 0, or K).
Radioligand (e.g., [BH][DAMGO for MOR, [BH]DPDPE for DOR, [3H]U-69593 for KOR).
Methylketobemidone (test compound).

Naloxone or other non-selective opioid antagonist (for non-specific binding).

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).

Scintillation cocktail and vials.

Liquid scintillation counter.

Procedure:

Prepare serial dilutions of Methylketobemidone.

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total
binding), a saturating concentration of naloxone (for non-specific binding), or the test
compound at various concentrations.

Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60
minutes) to allow for binding equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from
free radioligand.

Wash the filters with ice-cold assay buffer.
Place the filters in scintillation vials with scintillation cocktail.

Quantify the radioactivity using a liquid scintillation counter.
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o Calculate specific binding by subtracting non-specific binding from total binding.

o Determine the IC50 value (concentration of test compound that inhibits 50% of specific
binding) by non-linear regression analysis.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Hot Plate Test for Analgesic Activity

Objective: To assess the analgesic effect of Methylketobemidone in a model of thermal pain.

Materials:

Male Sprague-Dawley rats or CD-1 mice.

Hot plate apparatus maintained at a constant temperature (e.g., 55 + 0.5°C).

Methylketobemidone solution.

Vehicle control (e.g., saline).

Positive control (e.g., morphine).

Procedure:

e Acclimatize the animals to the testing room and apparatus.

o Determine the baseline latency by placing each animal on the hot plate and recording the
time until it exhibits a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g.,
30 seconds) should be set to prevent tissue damage.

o Administer Methylketobemidone, vehicle, or positive control to different groups of animals
via a specific route (e.g., intraperitoneal or subcutaneous injection).

e At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each
animal back on the hot plate and measure the response latency.
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o Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the
formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x
100.

e Analyze the data to determine the dose-response relationship and the time course of the
analgesic effect.

Experimental and Logical Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel
analgesic compound like Methylketobemidone.
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Caption: A logical workflow for the preclinical evaluation of Methylketobemidone.
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Conclusion

Methylketobemidone (CAS 64058-44-2) is an opioid analgesic with a chemical structure that
suggests a mechanism of action similar to other well-known opioids. While specific research on
this compound is limited, this guide provides a framework for its potential applications and
evaluation based on data from its close analogue, ketobemidone. Further research is
warranted to fully characterize the pharmacological profile of Methylketobemidone and
determine its potential as a research tool or therapeutic agent. Researchers investigating this
compound should perform direct experimental validation rather than relying solely on the
inferred properties presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3025702?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

